GPR40 Agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

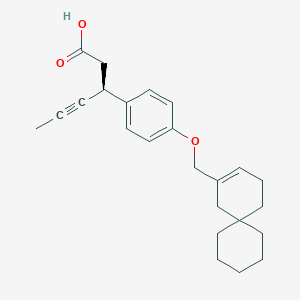

Structure

3D Structure

Properties

Molecular Formula |

C24H30O3 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(3S)-3-[4-(spiro[5.5]undec-3-en-4-ylmethoxy)phenyl]hex-4-ynoic acid |

InChI |

InChI=1S/C24H30O3/c1-2-7-21(16-23(25)26)20-9-11-22(12-10-20)27-18-19-8-6-15-24(17-19)13-4-3-5-14-24/h8-12,21H,3-6,13-18H2,1H3,(H,25,26)/t21-/m0/s1 |

InChI Key |

MFECMYPTTGKKQI-NRFANRHFSA-N |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CCCC3(C2)CCCCC3 |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CCCC3(C2)CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the GPR40 Agonist Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by GPR40 agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain fatty acids and synthetic agonists leads to glucose-dependent insulin secretion and the release of incretin hormones. This guide details the primary signaling cascades, presents quantitative data for key agonists, outlines experimental protocols for pathway elucidation, and provides visual representations of these complex biological processes.

Core Signaling Pathways of GPR40

GPR40 activation initiates a cascade of intracellular events through at least three primary signaling pathways: the Gq/11 pathway, the Gs pathway, and the β-arrestin pathway. The engagement of these pathways can be ligand-dependent, a phenomenon known as biased agonism, where different agonists can preferentially activate one pathway over others.[1][2][3]

The Canonical Gq/11 Pathway

The most well-characterized signaling cascade for GPR40 is mediated by the Gq/11 family of G proteins.[1][4] Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a key trigger for the exocytosis of insulin-containing granules from pancreatic β-cells. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC) isoforms. Activated PKC can then phosphorylate various downstream targets. One important effector is Protein Kinase D (PKD), which has been shown to be involved in insulin secretion and β-cell survival. Specifically, PKD1 has been identified as a key mediator in GPR40 signaling in pancreatic islets.

The Gs Pathway and cAMP Production

Certain GPR40 agonists, particularly those classified as "full agonists" or "AgoPAMs" (Positive Allosteric Modulator agonists), have been shown to also couple to the Gs signaling pathway. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). In pancreatic β-cells, PKA can potentiate insulin secretion. In enteroendocrine L-cells, the Gs/cAMP pathway is a major driver of glucagon-like peptide-1 (GLP-1) secretion.

The β-Arrestin Pathway

In addition to G protein-dependent signaling, GPR40 can also signal through β-arrestin pathways. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and β-arrestin 2) are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization. However, β-arrestins also act as scaffold proteins, assembling signaling complexes that can initiate G protein-independent signaling cascades. For many GPCRs, β-arrestin scaffolding leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway. Some evidence also points to the activation of other MAPKs, such as p38 and c-Jun N-terminal kinase (JNK), downstream of GPR40, though the direct role of β-arrestin in this is still under investigation. The synthetic agonist TAK-875, for instance, has been shown to be a β-arrestin-biased agonist.

Quantitative Data on GPR40 Agonist Activity

The potency and efficacy of various GPR40 agonists can be quantified using in vitro assays that measure the downstream signaling events described above. The following tables summarize key data for a selection of commonly studied GPR40 agonists.

Table 1: Gq/11 Pathway Activation - Calcium Flux and IP1 Accumulation

| Agonist | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) | Reference(s) |

| AMG 837 | Calcium Flux | CHO-hGPR40 | 13.5 | Partial Agonist (29%) | |

| IP1 Accumulation | A9-hGPR40 | 11.0 | Partial Agonist | ||

| TAK-875 | Calcium Flux | CHO-hGPR40 | 72 | Partial Agonist | |

| IP1 Accumulation | CHO-rGPR40 | 6 | 166% | ||

| AM-1638 | Calcium Flux | CHO-hGPR40 | 160 | Full Agonist | |

| IP1 Accumulation | A9-hGPR40 | 12.9 | Full Agonist | ||

| MK-2305 | IP1 Accumulation | CHO-rGPR40 | 6 | 166% | |

| AP5 | IP1 Accumulation | HEK-hGPR40 | 0.8 | Potent Agonist |

Table 2: Gs and β-Arrestin Pathway Activation - cAMP and BRET Assays

| Agonist | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) | Reference(s) |

| AM-1638 | cAMP Accumulation | COS-7-hGPR40 | 160 | ~12-fold increase | |

| AM-5262 | cAMP Accumulation | COS-7-hGPR40 | 100 | ~12-fold increase | |

| TAK-875 | β-Arrestin 2 Recruitment (BRET) | HEK293T | 54.7 | 100% (Reference) | |

| Oleic Acid | β-Arrestin 2 Recruitment (BRET) | HEK293T | 58,400 | ~55% of TAK-875 | |

| Palmitic Acid | β-Arrestin 2 Recruitment (BRET) | HEK293T | 42,400 | ~45% of TAK-875 | |

| LY2922470 | β-Arrestin Recruitment | HEK-hGPR40 | 7 | Potent Agonist |

Experimental Protocols for Signaling Pathway Elucidation

This section provides detailed methodologies for key experiments used to characterize GPR40 agonist signaling.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon GPR40 activation, primarily reflecting Gq/11 pathway engagement.

Methodology:

-

Cell Culture: Plate cells (e.g., CHO or HEK293) stably or transiently expressing GPR40 in a 96-well or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Wash cells with a suitable assay buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Compound Addition: Prepare serial dilutions of the GPR40 agonist.

-

Measurement: Use a fluorescence plate reader equipped with an automated injector to add the agonist to the wells while simultaneously measuring fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50.

References

Investigating β-arrestin Recruitment by GPR40 Agonist TAK-875: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of β-arrestin recruitment by the G protein-coupled receptor 40 (GPR40), with a specific focus on the synthetic agonist TAK-875. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes.[1][2] Understanding the nuanced signaling pathways engaged by different agonists, particularly the phenomenon of biased agonism, is critical for the development of safer and more effective therapeutics.

Core Concepts: GPR40 Signaling and Biased Agonism

GPR40 is a G protein-coupled receptor (GPCR) that, upon activation by endogenous long-chain free fatty acids or synthetic agonists, primarily couples to Gq/11 proteins.[3][4] This canonical pathway leads to the activation of phospholipase C, an increase in intracellular calcium levels, and ultimately, glucose-dependent insulin secretion from pancreatic β-cells.[4]

However, like many GPCRs, GPR40 can also signal through β-arrestin-dependent pathways. β-arrestins are scaffolding proteins that can mediate receptor desensitization and internalization, but also initiate distinct signaling cascades. The differential activation of G protein-dependent versus β-arrestin-dependent pathways by different ligands is termed "biased agonism".

The synthetic agonist TAK-875 (fasiglifam) is a notable example of a biased agonist at GPR40. While it acts as a partial agonist for Gq/11-mediated signaling compared to endogenous fatty acids, it is more efficacious in recruiting β-arrestin 1 and 2. This biased signaling profile has significant implications for the physiological and potential therapeutic effects of the compound.

Quantitative Data on GPR40 Agonist Activity

The following table summarizes the quantitative data on the potency and efficacy of various GPR40 agonists in activating Gq/11 and recruiting β-arrestin. This data highlights the biased agonism of TAK-875.

| Agonist | Assay | Parameter | Value | Cell Line | Reference |

| TAK-875 | β-arrestin 2 Recruitment | EC50 | 54.7 nM | HEK293 | |

| Gq/11 signaling | EC50 | Not specified | Not specified | ||

| Palmitic Acid | β-arrestin 2 Recruitment | EC50 | 42.4 µM | HEK293 | |

| Gq/11 signaling | EC50 | Not specified | Not specified | ||

| Oleic Acid | β-arrestin 2 Recruitment | EC50 | 58.4 µM | HEK293 | |

| Gq/11 signaling | EC50 | Not specified | Not specified |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate β-arrestin recruitment by GPR40 agonists.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

This protocol is based on the principles described in studies investigating GPR40 signaling.

Objective: To quantify the interaction between GPR40 and β-arrestin in live cells upon agonist stimulation.

Materials:

-

HEK-293T cells

-

Expression plasmid for GPR40 fused to a BRET donor (e.g., Renilla Luciferase, Rluc)

-

Expression plasmid for β-arrestin (1 or 2) fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

Transfection reagent (e.g., Lipofectamine 2000)

-

BRET substrate (e.g., Coelenterazine h)

-

96-well white, clear-bottom microplates

-

BRET-compatible microplate reader

-

GPR40 agonist (e.g., TAK-875)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Cell Culture and Transfection:

-

One day prior to transfection, seed HEK-293T cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the GPR40-Rluc and β-arrestin-GFP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Cell Seeding for Assay:

-

24 hours post-transfection, detach the cells and seed them into 96-well white, clear-bottom microplates at a density of 30,000-50,000 cells per well.

-

Incubate the plates for another 24 hours.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the GPR40 agonist (e.g., TAK-875) in assay buffer (e.g., HBSS).

-

Aspirate the culture medium from the wells and replace it with the agonist dilutions or vehicle control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

-

BRET Measurement:

-

Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM.

-

Immediately measure the luminescence signals at two wavelengths: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm) using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Signaling Pathways and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs are essential for clarity and understanding. The following diagrams were generated using the DOT language.

Caption: GPR40 Signaling Pathways.

Caption: BRET Assay Workflow.

Conclusion

The investigation of β-arrestin recruitment by GPR40 agonists like TAK-875 is a rapidly evolving field. The concept of biased agonism offers the potential to design novel therapeutics with improved efficacy and safety profiles by selectively engaging desired signaling pathways. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the intricate pharmacology of GPR40 and its role in metabolic diseases. Future studies should continue to dissect the downstream consequences of β-arrestin-mediated signaling to fully harness the therapeutic potential of biased GPR40 agonists.

References

- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]

GPR40 Agonism: A Deep Dive into Glucose-Dependent Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and its pivotal role in mediating glucose-dependent insulin secretion (GDIS). We will explore the molecular signaling pathways, present quantitative data from key studies, detail common experimental protocols, and visualize the underlying mechanisms.

Introduction to GPR40 (FFAR1)

GPR40 is a G protein-coupled receptor predominantly expressed in the pancreatic β-cells. Its natural ligands are medium to long-chain free fatty acids (FFAs). For years, it has been understood that FFAs potentiate glucose-stimulated insulin secretion, and the discovery of GPR40 has elucidated a key mechanism behind this physiological process. The activation of GPR40 by its agonists enhances the release of insulin from β-cells, but critically, this action is largely dependent on ambient glucose concentrations, making it an attractive therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia.

The Molecular Mechanism of GPR40-Mediated GDIS

The glucose-dependency of GPR40-mediated insulin secretion lies in the synergistic interplay between the receptor's signaling cascade and the metabolic pathways of glucose within the pancreatic β-cell.

Basal State (Low Glucose): In the absence of high glucose levels, ATP levels in the β-cell are low, ATP-sensitive potassium (KATP) channels are open, the cell membrane remains hyperpolarized, and there is minimal insulin secretion. Under these conditions, activation of GPR40 alone is insufficient to trigger significant insulin release.

Stimulated State (High Glucose):

-

Glucose Metabolism: High glucose levels lead to increased intracellular ATP, which closes KATP channels, depolarizes the cell membrane, and opens voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular Ca2+ and a subsequent rise in intracellular Ca2+ concentration ([Ca2+]i). This is the primary trigger for insulin granule exocytosis.

-

GPR40 Signaling: When a GPR40 agonist binds to the receptor, it couples with the Gαq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Signal Amplification:

-

IP3 binds to its receptor on the endoplasmic reticulum (ER), stimulating the release of stored Ca2+ into the cytoplasm.

-

DAG activates Protein Kinase C (PKC).

-

The GPR40-mediated release of Ca2+ from the ER amplifies the initial Ca2+ signal initiated by glucose metabolism. This significant increase in global [Ca2+]i is the key convergence point of the two pathways and is essential for the potentiation of insulin secretion.

-

This dual-pathway amplification explains why GPR40 agonists are most effective in the presence of high glucose, as they augment a pre-existing secretory signal rather than initiating one from a basal state.

Quantitative Data from Preclinical Studies

The efficacy of GPR40 agonists has been demonstrated in numerous in vitro and in vivo studies. The tables below summarize representative quantitative data.

Table 1: In Vitro Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by GPR40 Agonists

| GPR40 Agonist | Cell/Islet Type | Glucose (mM) | Fold-Increase in Insulin Secretion (vs. High Glucose Alone) |

| Fasiglifam (TAK-875) | Isolated Rat Islets | 16.7 | ~2.5-fold |

| Fasiglifam (TAK-875) | Isolated Human Islets | 16.7 | ~2.0-fold |

| GW9508 | MIN6 Cell Line | 15 | ~1.8-fold |

| Linoleic Acid | Isolated Mouse Islets | 16.7 | ~2.2-fold |

Note: Data are approximated from various published studies for illustrative purposes. Actual values may vary based on specific experimental conditions.

Table 2: In Vivo Efficacy of GPR40 Agonists in Animal Models of Type 2 Diabetes

| GPR40 Agonist | Animal Model | Test | Key Parameter | % Change vs. Vehicle |

| Fasiglifam (TAK-875) | Zucker Diabetic Fatty (ZDF) Rats | Oral Glucose Tolerance Test (OGTT) | Glucose AUC | ~40% Decrease |

| Fasiglifam (TAK-875) | Zucker Diabetic Fatty (ZDF) Rats | Oral Glucose Tolerance Test (OGTT) | Insulin AUC | ~75% Increase |

| AM-1638 | Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test (OGTT) | Glucose AUC | ~35% Decrease |

AUC: Area Under the Curve. Data are illustrative and compiled from published literature.

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for studying GPR40 agonism. Below are standard protocols for key experiments.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

Objective: To measure the potentiation of insulin secretion by a GPR40 agonist in the presence of low and high glucose concentrations.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., C57BL/6 mice or Wistar rats) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll or Histopaque).

-

Islet Culture & Recovery: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin to allow for recovery.

-

Pre-incubation (Starvation): Hand-picked islets of similar size are pre-incubated for 1-2 hours at 37°C in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and 0.1% BSA. This step synchronizes the islets to a basal secretory state.

-

Stimulation: The pre-incubation buffer is removed, and islets are incubated for 1-2 hours in one of the following stimulation buffers:

-

Basal: KRB with low glucose (2.8 mM).

-

Stimulated: KRB with high glucose (e.g., 16.7 mM).

-

Test (Low Glucose): KRB with low glucose (2.8 mM) + GPR40 agonist.

-

Test (High Glucose): KRB with high glucose (16.7 mM) + GPR40 agonist.

-

-

Sample Collection: After incubation, the supernatant (buffer) from each condition is collected.

-

Insulin Measurement: The concentration of insulin in the collected supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Normalization: Insulin secretion is typically normalized to the total insulin content of the islets (measured after cell lysis) or to the total DNA content.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of a GPR40 agonist on glucose disposal and insulin secretion in response to an oral glucose challenge in an animal model.

Methodology:

-

Animal Model: A relevant model of type 2 diabetes is often used, such as Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice.

-

Acclimatization & Fasting: Animals are acclimatized to handling. Prior to the test, they are fasted overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein.

-

Compound Administration: The GPR40 agonist or vehicle control is administered orally (p.o.) via gavage.

-

Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Serial Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analyte Measurement: Plasma from each blood sample is analyzed for:

-

Glucose concentration: Using a standard glucose meter or a colorimetric assay.

-

Insulin concentration: Using ELISA or RIA.

-

-

Data Analysis: The results are plotted as concentration versus time. The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide a quantitative measure of glucose tolerance and the insulin secretory response.

GPR40 Agonists in Drug Development: Promise and Challenges

The glucose-dependent nature of GPR40 agonism makes it a highly promising mechanism for the treatment of type 2 diabetes, offering robust glycemic control with a minimal risk of hypoglycemia.[1] Several small-molecule agonists, such as Fasiglifam (TAK-875), progressed to late-stage clinical trials. Fasiglifam demonstrated significant improvements in glycemic control in patients with type 2 diabetes.[1]

However, the development of Fasiglifam was halted in Phase III trials due to observations of elevated liver enzymes in some patients, raising concerns about potential drug-induced liver injury (DILI).[2][3] The mechanisms behind this hepatotoxicity are still under investigation but are thought to be related to the formation of reactive metabolites and inhibition of bile salt export pumps, rather than the on-target GPR40 agonism itself.[2]

Current research focuses on developing new GPR40 agonists with different chemical scaffolds that retain the excellent efficacy profile while avoiding the off-target liabilities observed with earlier compounds. The therapeutic principle remains highly attractive, and GPR40 continues to be a key target of interest in metabolic drug discovery.

References

GPR40 agonist 2 effect on incretin (GLP-1, GIP) release

An In-Depth Technical Guide on the Effect of GPR40 Agonists on Incretin (GLP-1, GIP) Release

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM).[1] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells (EECs), where it is activated by medium and long-chain free fatty acids (FFAs).[1][2] Activation of GPR40 in β-cells potentiates glucose-stimulated insulin secretion (GSIS).[1][3] Concurrently, its activation in EECs, specifically L-cells and K-cells, stimulates the release of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), respectively.

Incretins play a crucial role in glucose homeostasis by enhancing insulin secretion from β-cells in a glucose-dependent manner—a phenomenon known as the "incretin effect." Therefore, GPR40 agonists that can effectively stimulate both insulin and incretin secretion represent a promising therapeutic strategy for T2DM. This guide provides a detailed technical overview of the mechanisms by which GPR40 agonists modulate GLP-1 and GIP release, supported by quantitative data, experimental protocols, and pathway visualizations. For the purpose of this guide, we will examine the effects of several well-characterized synthetic GPR40 agonists, treating them as representative examples in place of a generic "agonist 2."

GPR40 Signaling and Incretin Release

The canonical signaling pathway for GPR40 upon activation by endogenous FFAs or first-generation agonists like TAK-875 is through the Gαq subunit of heterotrimeric G proteins. However, recent research has revealed that certain novel GPR40 agonists can exhibit "biased agonism," activating both Gαq and Gαs signaling pathways. This dual agonism appears to be critical for a robust incretin response.

-

Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ is a primary driver for the exocytosis of GLP-1 and GIP-containing granules from L-cells and K-cells.

-

Gαs Pathway: A subset of synthetic GPR40 agonists, such as AM-1638 and AM-5262, have been shown to also activate the Gαs pathway. This stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which further potentiates the Ca²⁺-dependent exocytosis of incretin granules. Agonists that engage both Gq and Gs signaling pathways are associated with a more robust stimulation of GLP-1 and GIP secretion compared to Gq-only agonists.

Quantitative Data on Incretin Release

The ability of GPR40 agonists to stimulate incretin release varies depending on their signaling properties. Dual Gq/Gs agonists generally elicit a more powerful response than Gq-only agonists. The following tables summarize in vivo data from studies in mice.

Table 1: Effect of GPR40 Agonists on Plasma GLP-1 Release

| Agonist | Signaling Bias | Dose | Vehicle GLP-1 (pmol/L) | Agonist GLP-1 (pmol/L) | Fold Increase (Approx.) | Citation |

| TAK-875 | Gq-only | 30 mg/kg | ~5 | ~10.8 | ~2.2x | |

| MK-2305 | Gq-only | 30 mg/kg | ~5 | ~12 | ~2.4x | |

| AM-1638 | Gq + Gs | 30 mg/kg | ~5 | ~29 | ~5.8x | |

| AM-5262 | Gq + Gs | 30 mg/kg | ~5 | ~29 | ~5.8x |

Data represents median plasma concentrations measured 30 minutes after oral administration in mice.

Table 2: Effect of GPR40 Agonists on Plasma GIP Release

| Agonist | Signaling Bias | Dose | Vehicle GIP (pmol/L) | Agonist GIP (pmol/L) | Fold Increase (Approx.) | Citation |

| TAK-875 | Gq-only | 30 mg/kg | ~53 | ~80* | ~1.5x | |

| MK-2305 | Gq-only | 30 mg/kg | ~53 | ~108 | ~2.0x | |

| AM-1638 | Gq + Gs | 30 mg/kg | ~53 | ~150 | ~2.8x | |

| AM-5262 | Gq + Gs | 30 mg/kg | ~53 | ~150 | ~2.8x |

Data represents median plasma concentrations measured 30 minutes after oral administration in mice. *TAK-875 showed a significant increase in only one of three experiments.

Experimental Protocols

In Vitro GLP-1/GIP Release Assay Using Enteroendocrine Cell Lines

This protocol describes a general method for measuring incretin release from cultured enteroendocrine cells (e.g., murine STC-1 for GLP-1, or subcloned STC-1 cells for GIP) upon stimulation with a GPR40 agonist.

I. Cell Culture and Plating:

-

Culture STC-1 or NCI-H716 cells in the appropriate medium (e.g., DMEM with high glucose, supplemented with FBS and antibiotics) in a humidified incubator at 37°C and 5% CO₂.

-

Seed the cells into multi-well plates (e.g., 24-well or 48-well) at a density that allows them to reach ~80-90% confluency on the day of the experiment.

II. Stimulation and Sample Collection:

-

On the day of the assay, gently wash the cells twice with a basal buffer (e.g., Krebs-Ringer Bicarbonate Buffer or HBSS) to remove residual medium.

-

Pre-incubate the cells in the basal buffer for 1-2 hours at 37°C to establish a baseline secretion rate.

-

Aspirate the pre-incubation buffer and add the stimulation buffer containing the GPR40 agonist at various concentrations (or vehicle control). Include appropriate positive controls (e.g., phorbol esters, fatty acids).

-

Incubate for a defined period (e.g., 15 minutes to 2 hours) at 37°C.

-

Collect the supernatant (media) from each well. To prevent degradation of active GLP-1, immediately add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor (e.g., PMSF) to the collected samples.

-

Centrifuge the samples at low speed (e.g., 850 x g for 5 min at 4°C) to pellet any detached cells.

-

Transfer the clarified supernatant to a new tube for analysis or store at -80°C.

III. Quantification and Data Analysis:

-

Measure the concentration of GLP-1 or GIP in the samples using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

In parallel, lyse the cells remaining in the wells to measure total protein content (e.g., using a Bradford or BCA assay).

-

Normalize the amount of secreted incretin to the total protein content in each well to account for variations in cell number.

-

Analyze the data using appropriate statistical methods, often involving a 4-parameter logistic regression for the ELISA standard curve.

The Entero-Insular Axis and Therapeutic Implications

GPR40 agonists leverage the "entero-insular axis," a communication loop between the gut and the pancreatic islets. By acting on both enteroendocrine cells and pancreatic β-cells, potent GPR40 agonists can orchestrate a multi-pronged attack on hyperglycemia.

-

Direct Action: The agonist directly stimulates pancreatic β-cells to enhance glucose-dependent insulin secretion.

-

Indirect Action: The agonist stimulates intestinal L- and K-cells to release GLP-1 and GIP. These incretins then travel through the bloodstream to the pancreas, where they bind to their respective receptors (GLP-1R and GIPR) on β-cells, further amplifying insulin secretion.

This dual mechanism is particularly advantageous. The development of GPR40 agonists with a biased Gq/Gs signaling profile, which leads to robust incretin secretion, could offer superior glycemic control compared to agents that only target the pancreas. Furthermore, GLP-1 has additional beneficial effects, including suppressing glucagon secretion, delaying gastric emptying, and promoting satiety, which could be harnessed by effective GPR40 agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel GPR40 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[4][5] This activation leads to a glucose-dependent potentiation of insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), offering a mechanism for glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel GPR40 agonists, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

GPR40 Signaling Pathways

Upon activation by an agonist, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS). The key steps in this pathway are:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Potentiation of Insulin Exocytosis: The elevated intracellular Ca2+ concentration, in concert with DAG-mediated activation of Protein Kinase C (PKC) and other downstream effectors, augments the exocytosis of insulin-containing granules from the pancreatic β-cell, but only in the presence of elevated glucose levels.

Some GPR40 agonists, particularly ago-allosteric modulators (agoPAMs), have also been shown to signal through Gαs, leading to the accumulation of cyclic AMP (cAMP), which can further enhance insulin secretion. Additionally, GPR40 activation can involve β-arrestin recruitment, which may contribute to the overall signaling and regulatory effects.

Novel GPR40 Agonists: Quantitative Data

A diverse range of chemical scaffolds have been explored in the quest for potent and selective GPR40 agonists. These can be broadly classified into partial agonists and ago-allosteric modulators (agoPAMs) or full agonists. AgoPAMs have demonstrated superior efficacy in preclinical models, which is attributed to their ability to stimulate both insulin and GLP-1 secretion.

The following tables summarize the in vitro potency of selected novel GPR40 agonists from different chemical classes. Potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal possible response.

Table 1: Potency of Phenylpropanoic Acid and Related Acyclic GPR40 Agonists

| Compound | Chemical Class | Assay Type | Cell Line | EC50 (nM) | Reference |

| AMG 837 | Phenylpropanoic Acid | Calcium Mobilization | CHO-hGPR40 | 13 | |

| Compound 2 (Amgen) | Phenylpropanoic Acid | Aequorin | CHO-hGPR40 | 16 | |

| Compound 3 (Amgen) | Phenylpropanoic Acid | Aequorin | CHO-hGPR40 | 17 |

Table 2: Potency of Benzofuran and Dihydrobenzofuran GPR40 Agonists

| Compound | Chemical Class | Assay Type | Cell Line | EC50 (nM) | Reference |

| TAK-875 | Dihydrobenzofuran | Calcium Mobilization | CHO-hGPR40 | 14 | |

| Compound 9a | Dihydrobenzofuran | FLIPR | Not Specified | 28 |

Table 3: Potency of Spirocyclic and Other Conformationally Constrained GPR40 Agonists

| Compound | Chemical Class | Assay Type | Cell Line | EC50 (nM) | Reference |

| AM-1638 | Spirocyclic | IP1 Accumulation | HEK293-hGPR40 | 25 | |

| AM-5262 | Tricyclic Spirocycle | IP1 Accumulation | HEK293-hGPR40 | 14 | |

| (R,R)-68 | Pyrrolidine | Calcium Mobilization | Not Specified | 10 | |

| SCO-267 | Piperidine | Calcium Mobilization | CHO-hGPR40 | 11 |

Table 4: Potency of GPR40 Ago-Allosteric Modulators (AgoPAMs)

| Compound | Chemical Class | Assay Type | Cell Line | EC50 (nM) | Reference |

| Compound 24 (Merck) | Chromane | IP1 Accumulation | HEK293-hGPR40 | 2 | |

| Compound 29 (Merck) | Chromane | IP1 Accumulation | HEK293-hGPR40 | 3 |

Experimental Protocols

The discovery and characterization of novel GPR40 agonists rely on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This is a primary high-throughput screening assay used to identify and characterize GPR40 agonists based on their ability to induce an increase in intracellular calcium.

Objective: To measure the agonist-induced increase in intracellular calcium concentration ([Ca2+]i) in cells expressing GPR40.

Materials:

-

HEK293 or CHO cells stably expressing human GPR40.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Probenecid (an anion transport inhibitor to prevent dye leakage).

-

Test compounds (GPR40 agonists).

-

96- or 384-well black, clear-bottom microplates.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding: Seed the GPR40-expressing cells into the microplates at a suitable density and culture overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence, then add the test compounds to the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca2+]i. The data is typically normalized to the baseline fluorescence and expressed as a percentage of the response to a maximal concentration of a reference agonist. EC50 values are calculated from the dose-response curves.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is crucial for confirming that the agonist's effect on insulin secretion is glucose-dependent.

Objective: To measure the amount of insulin secreted from pancreatic β-cells or isolated islets in response to a GPR40 agonist at low and high glucose concentrations.

Materials:

-

Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated rodent/human pancreatic islets.

-

Culture medium (e.g., RPMI-1640 with 10% FBS).

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

-

Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM).

-

Test compounds (GPR40 agonists).

-

Insulin ELISA kit.

Procedure:

-

Cell/Islet Culture: Culture the β-cells or islets under standard conditions.

-

Pre-incubation: Wash the cells/islets with KRBH buffer containing low glucose and pre-incubate for 1-2 hours to allow them to return to a basal state of insulin secretion.

-

Incubation: Replace the pre-incubation buffer with fresh KRBH buffer containing:

-

Low glucose (negative control).

-

High glucose (positive control).

-

High glucose + test compound at various concentrations.

-

Low glucose + test compound at various concentrations.

-

-

Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant (which contains the secreted insulin).

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

-

Data Analysis: Normalize the amount of secreted insulin to the total protein content or DNA content of the cells/islets. The results will show the potentiation of insulin secretion by the agonist at high glucose compared to low glucose conditions.

References

- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of GPR40 Agonist 2 (AMG 837): A Technical Guide

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the G protein-coupled receptor 40 (GPR40) agonist, compound 2, also known as AMG 837. GPR40, also designated as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes mellitus due to its role in potentiating glucose-dependent insulin secretion from pancreatic β-cells.[1][2][3][4] AMG 837 is a potent and selective GPR40 agonist of the phenylpropanoic acid class that was identified as a clinical candidate.[1] This document details the quantitative SAR data, experimental methodologies used for its characterization, and visual representations of its signaling pathways and discovery workflow.

Quantitative Structure-Activity Relationship (SAR) Data

The development of AMG 837 involved systematic modifications of a phenylpropanoic acid scaffold to optimize potency, selectivity, and pharmacokinetic (PK) properties. The core SAR strategy focused on exploring replacements for the carboxylic acid head group and modifying the tail portion to enhance properties like polarity while maintaining potency.

Table 1: SAR of Carboxylic Acid Head Group Replacements

The initial exploration focused on replacing the carboxylic acid moiety of the parent compound with various acidic heterocycles to modulate potency and PK properties. The biphenyl moiety was kept constant to maximize potency during this stage.

| Compound | Heterocycle Head Group | GPR40 Aequorin EC₅₀ (nM) | GPR40 IP₃ EC₅₀ (nM) | Rat Clearance (L/h/kg) |

| 2 (AMG 837) | Carboxylic Acid | 35 | 16 | 0.4 |

| 4 | Imidazole | 38 | 21 | 0.8 |

| 5 | Triazole | 34 | 22 | 1.1 |

| 6 | Tetrazole | 14 | 12 | 2.8 |

Data sourced from Liu et al., ACS Med Chem Lett, 2014. EC₅₀ values are averages of at least two determinations.

Table 2: SAR of Biphenyl Tail Modifications

To reduce the lipophilicity of AMG 837 and minimize potential CNS penetration, modifications were introduced to the biphenyl tail group to increase polarity.

| Compound | R¹ | R² | GPR40 Aequorin EC₅₀ (nM) | GPR40 IP₃ EC₅₀ (nM) | TPSA (Ų) | Rat CL (L/h/kg) | Rat F (%) |

| 7 | H | H | 120 | 110 | 66.8 | 0.3 | 43 |

| 8 | OMe | H | 25 | 22 | 76.0 | 0.4 | 82 |

| 9 | OMe | F | 18 | 17 | 76.0 | 0.4 | 93 |

Data sourced from Liu et al., ACS Med Chem Lett, 2014. TPSA: Topological Polar Surface Area. CL: Clearance. F: Oral Bioavailability.

Table 3: SAR of Polar Heterocyclic Replacements

Further optimization involved replacing the distal phenyl ring with various polar heterocycles, leading to the identification of compounds like AM-4668 (10) with improved overall properties.

| Compound | Heterocycle Tail Group | GPR40 Aequorin EC₅₀ (nM) | GPR40 IP₃ EC₅₀ (nM) | TPSA (Ų) | Rat CL (L/h/kg) | Rat F (%) |

| 10 (AM-4668) | Pyridone | 11 | 12 | 89.0 | 0.5 | 70 |

| 11 | Pyridazinone | 10 | 11 | 93.1 | 0.2 | 87 |

| 12 | Pyrimidine | 13 | 14 | 81.9 | 0.3 | 100 |

Data sourced from Liu et al., ACS Med Chem Lett, 2014.

Experimental Protocols

The characterization of AMG 837 and its analogs involved several key in vitro assays to determine their potency and efficacy as GPR40 agonists.

2.1 GPR40 Aequorin Functional Assay

This assay measures the activation of the Gαq signaling pathway by detecting intracellular calcium mobilization.

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably co-expressing human GPR40 and aequorin.

-

Principle: Aequorin is a photoprotein that emits light in the presence of Ca²⁺. Agonist binding to GPR40 activates the Gαq pathway, leading to the release of Ca²⁺ from the endoplasmic reticulum, which in turn activates aequorin, producing a measurable light signal.

-

Methodology:

-

Cells are harvested and resuspended in assay buffer containing coelenterazine (the luminophore for aequorin).

-

The cell suspension is dispensed into a 96-well plate.

-

Test compounds (serially diluted) are added to the wells.

-

Luminescence is measured immediately using a luminometer.

-

Data is normalized to the maximum response and EC₅₀ values are calculated from the dose-response curves.

-

-

Assay Conditions: The assay is typically run in a buffer containing 0.01% human serum albumin.

2.2 GPR40 Inositol Phosphate (IP) Accumulation Assay

This assay also measures Gαq pathway activation by quantifying the accumulation of inositol trisphosphate (IP₃), a second messenger produced downstream of GPR40 activation.

-

Cell Line: A9 cells stably transfected with human GPR40.

-

Principle: Activation of GPR40 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. The accumulation of IP₃ (or its more stable metabolite, IP₁) is measured as a direct indicator of receptor activation.

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluency.

-

Cells are washed and incubated in a stimulation buffer containing the test compounds for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and the cells are lysed.

-

The amount of accumulated inositol phosphate in the cell lysate is quantified, often using a competitive immunoassay kit (e.g., HTRF).

-

EC₅₀ values are determined by fitting the data to a dose-response curve.

-

-

Assay Conditions: The assay is run in the presence of 0.3% human serum.

Visualizations

3.1 GPR40 Signaling Pathways

GPR40 agonists can exhibit biased signaling, primarily activating the Gαq pathway or, in some cases, both Gαq and Gαs pathways. AMG 837 is characterized as a "Gq-only" agonist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

GPR40 agonist 2 binding site characterization

An In-depth Technical Guide to the Characterization of GPR40 (FFAR1) Agonist Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes mellitus. It is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion from pancreatic β-cells.[1][2][3] Synthetic agonists targeting GPR40 have been developed to harness this mechanism for glycemic control. The pharmacology of GPR40 is complex, with evidence suggesting the existence of multiple distinct allosteric binding sites that can be targeted by different classes of agonists.[4]

This technical guide provides an in-depth overview of the characterization of GPR40 agonist binding sites, using the well-studied partial agonist TAK-875 (Fasiglifam) as a primary example of "Agonist 2." We will also explore other classes of agonists to provide a comprehensive understanding of the multiple ligand binding pockets within the receptor. This guide details the experimental protocols used to elucidate these interactions, presents quantitative binding data, and visualizes the key signaling pathways and experimental workflows.

GPR40 Agonist Binding Sites: A Multi-Site Paradigm

Structural and pharmacological studies have revealed that synthetic GPR40 agonists do not bind to a single, conserved orthosteric site typical for many GPCRs. Instead, they target distinct allosteric pockets.[5] This has led to the development of different classes of agonists with unique signaling profiles.

-

Partial Agonists (e.g., TAK-875, AMG-837): These agonists, like TAK-875, bind to an allosteric site located between transmembrane (TM) helices 3, 4, and 5, near the extracellular side. The crystal structure of GPR40 in complex with TAK-875 has confirmed this non-canonical binding mode, suggesting that the ligand likely enters this pocket from the lipid bilayer. These agonists primarily signal through the Gαq pathway.

-

Full Agonists / Ago-PAMs (e.g., AM-1638): A second class of agonists, often referred to as full agonists or ago-positive allosteric modulators (Ago-PAMs), bind to a different allosteric site. This site is located in a lipid-facing region of the receptor near intracellular loop 2 (ICL2). These agonists can activate both Gαq and Gαs signaling pathways, leading to a more robust physiological response, including the secretion of incretins like GLP-1.

The existence of these multiple sites is supported by radioligand binding studies showing positive cooperativity between different classes of agonists, indicating they can bind to the receptor simultaneously at their distinct sites.

Quantitative Binding Data

The binding affinities of various agonists to GPR40 are typically determined using radioligand competition binding assays. The table below summarizes key binding and functional parameters for representative GPR40 agonists.

| Agonist | Class | Species | Assay Type | Value | Unit | Reference |

| TAK-875 | Partial Agonist | Human | Ki (Binding Affinity) | 38 | nM | |

| TAK-875 | Partial Agonist | Rat | Ki (Binding Affinity) | 140 | nM | |

| TAK-875 | Partial Agonist | Human | EC50 (IP Production) | 72 | nM | |

| AMG-837 | Partial Agonist | Human | EC50 (Ca2+ Flux) | 13 | nM | |

| AM-1638 | Full Agonist | Human | EC50 (Functional Assay) | 2.8 | nM | |

| AM-1638 | Full Agonist | Human | EC50 (IP Production) | 7.1 | nM |

Signaling Pathways & Experimental Workflows

GPR40 Signaling Pathways

GPR40 agonists can induce distinct downstream signaling cascades depending on the binding site they occupy. Partial agonists like TAK-875 primarily activate the Gαq pathway, while full agonists like AM-1638 can activate both Gαq and Gαs pathways.

References

An In-depth Technical Guide to Endogenous Ligands versus Synthetic Agonists for GPR40 (FFAR1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM). Predominantly expressed in pancreatic β-cells and enteroendocrine cells, its activation potentiates glucose-stimulated insulin secretion (GSIS) and, in some cases, the release of incretin hormones like GLP-1. While endogenous medium- and long-chain fatty acids (FFAs) are its natural ligands, a diverse array of synthetic agonists has been developed to harness its therapeutic potential. These synthetic ligands exhibit distinct pharmacological profiles, including partial, full, and biased agonism, which arise from interactions with different binding sites on the receptor. This technical guide provides an in-depth comparison of endogenous and synthetic GPR40 ligands, detailing their signaling mechanisms, quantitative pharmacological data, and the experimental protocols used for their characterization.

Introduction to GPR40/FFAR1

GPR40 is a class A GPCR that plays a crucial role in metabolic homeostasis. Upon binding of its ligands, it primarily couples to the Gαq/11 pathway, initiating a signaling cascade that sensitizes pancreatic β-cells to glucose, thereby enhancing insulin release.[1][2][3] This glucose-dependent mechanism of action makes GPR40 an attractive drug target, as it promises a lower risk of hypoglycemia compared to traditional insulin secretagogues.[4] The exploration of GPR40 pharmacology has led to the identification of not only its endogenous activators but also several classes of synthetic agonists with varied efficacy and signaling properties.

Endogenous Ligands: Medium and Long-Chain Fatty Acids

The physiological activators of GPR40 are medium- to long-chain saturated and unsaturated FFAs, typically containing 10 or more carbon atoms.[5] These FFAs act as nutrient sensors, linking dietary fat intake to insulin secretion.

-

Mechanism of Action : Endogenous FFAs bind to GPR40 and primarily activate the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and this rise in cytosolic Ca2+ potentiates the second phase of glucose-stimulated insulin secretion.

-

Pharmacological Data : Endogenous ligands generally exhibit micromolar potency. Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid, have also been identified as potent endogenous GPR40 agonists.

Table 1: Quantitative Data for Representative Endogenous GPR40 Ligands

| Ligand | Type | Potency (EC50) for Ca2+ Mobilization | Cell Line | Notes |

| Linoleic Acid | Unsaturated FFA (C18:2) | ~5-10 µM | HEK293 | Potent endogenous activator. |

| Arachidonic Acid | Unsaturated FFA (C20:4) | 3.9 ± 0.06 µM | HEK293 | Serves as a precursor to more potent EETs. |

| 14,15-EET | Eicosanoid | 0.58 ± 0.08 µM | HEK293 | More potent than its precursor, arachidonic acid, suggesting it may be a key physiological ligand. |

| 11,12-EET | Eicosanoid | 0.91 ± 0.08 µM | HEK293 | Demonstrates high potency among endogenous ligands. |

Synthetic Agonists: Diverse Classes and Mechanisms

Synthetic agonists have been developed to improve upon the drug-like properties of endogenous FFAs, offering higher potency, selectivity, and tailored pharmacological profiles. They can be broadly categorized based on their binding sites and signaling outcomes.

Partial Agonists (Orthosteric/Allosteric)

Partial agonists, such as the clinical candidate Fasiglifam (TAK-875) , were among the first potent synthetic ligands developed. These compounds typically bind within the transmembrane domain in a pocket that overlaps with the putative endogenous ligand site.

-

Mechanism : Like endogenous ligands, they primarily signal through the Gαq pathway to increase intracellular Ca2+ and potentiate GSIS. They are termed "partial" agonists because their maximal efficacy in stimulating second messenger production (e.g., IP1 accumulation) can be lower than that of endogenous FFAs or full agonists, especially at lower receptor expression levels.

Full Allosteric Agonists (Ago-PAMs)

A newer class of agonists, often termed ago-allosteric modulators (Ago-PAMs), bind to a distinct, novel allosteric site on the exterior of the transmembrane helical bundle. This class includes compounds like AM-1638 and SCO-267 .

-

Mechanism & Biased Agonism : Ago-PAMs are "full" agonists because they elicit a more robust response than partial agonists, particularly in cells with low receptor expression. Crucially, they exhibit biased agonism . In addition to robustly activating the canonical Gαq pathway, many Ago-PAMs can also couple GPR40 to the Gαs pathway . Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This dual signaling capability is thought to underlie the ability of Ago-PAMs to stimulate the secretion of incretin hormones (GLP-1 and GIP) from enteroendocrine cells, an effect not strongly observed with partial agonists like TAK-875. Some studies also report Gα12/13 pathway activation by these compounds.

Clinical Context and Challenges

The development of TAK-875 was halted in Phase III trials due to concerns over liver toxicity observed in a small percentage of patients. This was likely an off-target effect, as GPR40 is not significantly expressed in the liver, but it highlighted the need for next-generation agonists with improved safety profiles. Newer agonists, such as CPL207280 and Xelaglifam, have been designed to mitigate this risk.

Table 2: Quantitative Data for Representative Synthetic GPR40 Agonists

| Compound | Class | Binding (pIC50) | Ca2+ Flux (EC50) | IP Accumulation (EC50) | cAMP Accumulation (EC50) |

| Fasiglifam (TAK-875) | Partial Agonist | Ki = 38 nM (human) | ~30-70 nM | 72 nM (CHO cells) | No significant activity |

| AMG 837 | Partial Agonist | 8.13 (human) | 13.5 nM (human) | 7.8 nM (A9 cells) | No significant activity |

| GW9508 | Partial Agonist | - | 13-48 nM (human) | - | No significant activity |

| AM-1638 | Full Agonist (Ago-PAM) | - | 160 nM (CHO cells) | 13.1 nM (A9 cells) | Potent activity reported |

| SCO-267 | Full Agonist (Ago-PAM) | - | Potent activity reported | 0.91 nM (low expr. CHO) | Potent activity reported |

Note: EC50 values can vary significantly based on the cell line, receptor expression level, and specific assay conditions.

GPR40 Signaling Pathways

The differential activation of downstream signaling cascades is the core distinction between endogenous ligands/partial agonists and synthetic Ago-PAMs.

Canonical Gαq Pathway (All Agonists)

This pathway is the primary mechanism for potentiating GSIS in pancreatic β-cells. Activation by any GPR40 agonist leads to increased intracellular calcium.

Biased Gαs Pathway (Ago-PAMs)

Unique to certain full allosteric agonists (Ago-PAMs), this pathway leads to the secretion of incretin hormones from enteroendocrine L-cells in the gut, which further contributes to glycemic control.

Key Experimental Protocols

Characterizing the pharmacology of GPR40 ligands requires a suite of in vitro assays to determine binding affinity, functional potency, and signaling mechanism.

Calcium Mobilization Assay

This is the primary functional assay for GPR40, measuring the activation of the Gαq pathway. It typically uses a calcium-sensitive fluorescent dye like Fura-2 AM.

Methodology:

-

Cell Culture : Plate cells (e.g., HEK293 or CHO) stably or transiently expressing GPR40 in black, clear-bottom 96- or 384-well microplates and culture overnight.

-

Dye Loading : Aspirate culture medium and replace it with a loading buffer (e.g., HBSS) containing Fura-2 AM (typically 2-5 µM) and often an anion-transport inhibitor like probenecid to improve dye retention.

-

Incubation : Incubate the plate for 45-60 minutes at 37°C, followed by ~20 minutes at room temperature to allow for complete de-esterification of the dye.

-

Assay : Place the plate in a fluorescence microplate reader (e.g., FlexStation).

-

Data Acquisition : Measure the ratiometric fluorescence emission at ~510 nm following excitation at both ~340 nm (Ca2+-bound Fura-2) and ~380 nm (Ca2+-free Fura-2).

-

Compound Addition : Establish a stable baseline reading for 10-20 seconds, then use an integrated fluid handler to inject the agonist at various concentrations.

-

Measurement : Continue recording the fluorescence ratio for 60-120 seconds to capture the peak response.

-

Analysis : Calculate the 340/380 nm ratio. The response is determined as the peak ratio minus the baseline ratio. Plot the dose-response curve to determine EC50 values.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable and cumulative measure of Gαq activation than transient calcium flux. It measures IP1, a downstream metabolite of IP3. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Methodology:

-

Cell Stimulation : Plate GPR40-expressing cells. After adherence, replace the medium with a stimulation buffer containing Lithium Chloride (LiCl) . LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Agonist Addition : Add agonists at various concentrations and incubate for a set period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis & Detection : Lyse the cells and add the HTRF detection reagents. The assay is competitive: IP1 produced by the cells competes with a d2-labeled IP1 tracer for binding to a Europium cryptate-labeled anti-IP1 antibody.

-

Measurement : After a final incubation (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader. The reader excites the Europium donor and measures emission from both the donor (at 620 nm) and the d2 acceptor (at 665 nm).

-

Analysis : The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced in the cells. Calculate EC50 values from the dose-response curve.

cAMP Accumulation Assay

This assay is critical for identifying biased agonists that couple GPR40 to the Gαs pathway.

Methodology:

-

Cell Stimulation : Plate GPR40-expressing cells. Replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Addition : Add agonists at various concentrations and incubate (e.g., 30 minutes) at 37°C.

-

Detection : Lyse the cells and add HTRF detection reagents. Similar to the IP1 assay, this is a competitive immunoassay where cellular cAMP competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody.

-

Measurement & Analysis : Read the HTRF signal (665 nm / 620 nm), which is inversely proportional to the intracellular cAMP concentration. Determine EC50 values for agonists that show activity.

Conclusion and Future Directions

The study of GPR40 ligands reveals a fascinating interplay between physiology and synthetic pharmacology. While endogenous FFAs activate a canonical Gαq pathway to modulate insulin secretion, synthetic agonists have unlocked a more complex pharmacology. The discovery of distinct allosteric binding sites has led to the development of Ago-PAMs that exhibit biased agonism, engaging both Gαq and Gαs pathways. This dual signaling has the potential to produce a more profound therapeutic effect by stimulating both insulin and incretin secretion, which may offer superior glycemic control and potential weight loss benefits.

The primary challenge in the field remains the development of agonists with an impeccable safety profile, avoiding the off-target toxicities that halted the development of early candidates. Future research will focus on leveraging the structural understanding of GPR40's multiple ligand-binding sites to design next-generation biased agonists with optimized efficacy and safety, potentially heralding a new class of powerful therapeutics for type 2 diabetes and other metabolic disorders.

References

Methodological & Application

Application Note: High-Throughput Calcium Influx Assay for Screening GPR40 Agonist 2

For Research Use Only. Not for use in diagnostic procedures.

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] It is predominantly expressed on pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain free fatty acids (FFAs).[1][4] Upon activation by an agonist, GPR40 primarily couples to the Gαq/11 protein, initiating a signaling cascade that results in increased intracellular calcium levels, a key step in insulin granule exocytosis. This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium influx assay to identify and characterize the activity of novel GPR40 agonists, such as "Agonist 2".

GPR40 Signaling Pathway

Activation of GPR40 by an agonist triggers the Gαq signaling pathway. The Gαq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]) is a hallmark of GPR40 activation and can be quantitatively measured using calcium-sensitive fluorescent dyes. Some full agonists of GPR40 have also been shown to couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which can further potentiate insulin secretion.

Principle of the Assay

This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to detect changes in intracellular calcium concentration following receptor activation. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeable form, Fluo-4. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. However, upon binding to calcium ions, its fluorescence intensity increases significantly. This change in fluorescence can be monitored in real-time using a fluorescence microplate reader, providing a direct measure of GPR40 agonist activity.

Materials and Reagents

-

Cells: CHO-K1 or HEK293T cells stably expressing human GPR40 (e.g., Eurofins DiscoverX Cat#: HTS038RTA).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: Black-wall, clear-bottom 96-well or 384-well microplates.

-

Compound Plate: Polypropylene 96-well or 384-well plates.

-

Fluorescent Dye: Fluo-4 AM (e.g., Abcam ab228555) or equivalent calcium indicator kit.

-

Probenecid: (Optional, but recommended) Anion transport inhibitor to prevent dye leakage.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

GPR40 Agonist 2: Test compound.

-

Reference Agonist: A known GPR40 agonist (e.g., TAK-875).

-

Antagonist: A known GPR40 antagonist (e.g., GW1100) for assay validation.

-

DMSO: ACS grade.

Experimental Protocol

The following protocol is optimized for a 96-well format. Adjust volumes accordingly for a 384-well format.

Cell Culture and Plating

-

Culture GPR40-expressing cells according to standard procedures.

-

The day before the assay, harvest cells and plate them into black-wall, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.

-

Incubate the cell plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Preparation of Reagents

-

Assay Buffer: Prepare fresh HBSS with 20 mM HEPES. If using probenecid, add it to the assay buffer at a final concentration of 2.5 mM.

-

Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in the assay buffer according to the manufacturer's instructions. Protect the solution from light.

-

Compound Preparation: Prepare a 2X concentration series of "Agonist 2" and the reference agonist in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cell toxicity.

Dye Loading

-

Remove the growth medium from the cell plate.

-

Wash the cells once with 100 µL of assay buffer.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.

Calcium Flux Measurement

-

Set up the fluorescence microplate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

The instrument should then automatically add 100 µL of the 2X compound solutions from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

Data Analysis and Presentation

-

Normalization: The raw fluorescence data for each well is typically normalized by dividing the fluorescence signal at each time point (F) by the baseline fluorescence (F0) to obtain the fluorescence ratio (F/F0).

-

Response Calculation: The peak fluorescence ratio after compound addition is used as the measure of the response.

-

Dose-Response Curves: Plot the peak response against the logarithm of the agonist concentration.

-

EC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Quantitative Data Summary

The following table summarizes hypothetical data for "Agonist 2" in comparison to a known GPR40 partial agonist, TAK-875.

| Compound | Agonist Type | EC50 (nM) | Emax (% of TAK-875) | Hill Slope |

| Agonist 2 | Full Agonist | 15.5 | 135% | 1.1 |

| TAK-875 | Partial Agonist | 35.2 | 100% | 1.0 |

Data are representative and should be determined experimentally. EC50 and Emax values are derived from dose-response curves.

Conclusion

The calcium influx assay is a robust and high-throughput method for characterizing the activity of GPR40 agonists. The detailed protocol provided in this application note enables researchers to reliably screen compound libraries and perform structure-activity relationship (SAR) studies to identify novel and potent GPR40 modulators. The quantitative data obtained from this assay, such as the EC50 and maximal efficacy, are critical for the preclinical development of new therapeutics for type 2 diabetes.

References

Application Notes: High-Throughput Screening of GPR40 Agonists Using an IP-1 Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3][4] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, its activation by endogenous long-chain fatty acids or synthetic agonists leads to the potentiation of glucose-stimulated insulin secretion and the release of incretin hormones such as GLP-1.[1] The primary signaling pathway activated by GPR40 is the Gq pathway, which involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium. Certain GPR40 agonists have also been shown to couple to Gs, stimulating cAMP production.

Direct measurement of IP3 is challenging due to its very short half-life. A more robust method for assessing Gq-coupled receptor activation is to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The IP-1 accumulation assay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF) technology, provides a reliable and high-throughput compatible method for quantifying GPR40 agonist activity. This application note provides a detailed protocol for using an IP-1 accumulation assay to screen and characterize GPR40 agonists.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a cascade of intracellular events. The receptor couples with the Gq alpha subunit of the heterotrimeric G protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. IP3 is rapidly metabolized to IP2 and then to IP1. The use of lithium chloride (LiCl) in the assay buffer inhibits the enzyme inositol monophosphatase, which is responsible for the degradation of IP1, leading to its accumulation in the cell. This accumulated IP1 serves as a stable marker for GPR40 activation.

Caption: GPR40 Gq signaling pathway leading to IP-1 accumulation.

Principle of the HTRF IP-1 Accumulation Assay

The most common format for measuring IP-1 accumulation is a competitive immunoassay based on HTRF technology. The assay principle relies on the competition between the IP-1 produced by the cells and a labeled IP-1 analog (acceptor fluorophore, e.g., d2) for binding to a specific anti-IP-1 monoclonal antibody labeled with a donor fluorophore (e.g., Europium cryptate). When the donor and acceptor are in close proximity (i.e., the labeled IP-1 analog is bound to the antibody), excitation of the donor results in a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. As the concentration of cellular IP-1 increases upon GPR40 activation, it displaces the labeled IP-1 analog from the antibody, leading to a decrease in the FRET signal. This decrease in HTRF signal is inversely proportional to the amount of IP-1 accumulated in the cells.

Caption: Logical relationship of the competitive HTRF IP-1 assay.

Experimental Protocol

This protocol is a general guideline for a 384-well plate format and should be optimized for specific cell lines and GPR40 agonists.

Materials:

-

CHO or HEK293 cells stably expressing human GPR40 (e.g., from Multispan, Inc.)

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin)

-

White, solid-bottom 384-well assay plates

-

IP-1 HTRF Assay Kit (e.g., Cisbio/Revvity IP-One Tb kit) containing:

-

Stimulation buffer

-

IP-1 standard

-

IP-1-d2 (acceptor)

-

Anti-IP-1 Cryptate (donor)

-

Lysis buffer

-

-

GPR40 agonists (test compounds and reference agonist, e.g., GW9508)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Plating:

-

The day before the assay, seed the GPR40-expressing cells into 384-well plates at an optimized density (e.g., 4,000 cells per well) in complete culture medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test and reference GPR40 agonists in the stimulation buffer provided with the kit. The stimulation buffer should contain LiCl.

-

-

Agonist Stimulation:

-

On the day of the assay, carefully remove the culture medium from the cell plates.

-

Add the prepared agonist dilutions to the respective wells.

-

Incubate the plates at 37°C for the optimized stimulation time (e.g., 30 to 90 minutes).

-

-

Cell Lysis and Reagent Addition:

-

Following the stimulation period, add the IP-1-d2 conjugate and then the anti-IP-1 Cryptate conjugate to all wells according to the kit manufacturer's protocol. These reagents are typically prepared in the lysis buffer.

-

Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader. The reader should be configured for simultaneous dual emission at 665 nm (acceptor) and 620 nm (donor) with an excitation wavelength of 320-340 nm.

-

The HTRF ratio (665 nm / 620 nm) is calculated to normalize for well-to-well variability.

-

-

Data Analysis:

-

The raw HTRF ratio data is inversely proportional to the IP-1 concentration.

-

Generate a standard curve using the IP-1 standards provided in the kit to convert the HTRF ratio of the samples to IP-1 concentrations.

-

Plot the IP-1 concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each agonist.

-

References

- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]